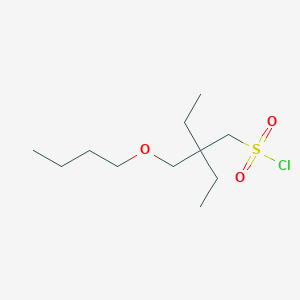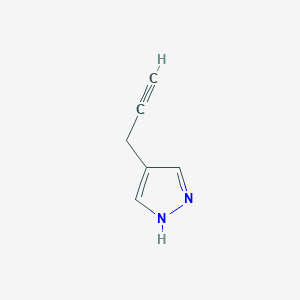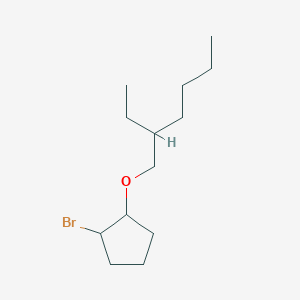
1-Bromo-2-((2-ethylhexyl)oxy)cyclopentane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-2-((2-ethylhexyl)oxy)cyclopentane is an organic compound with the molecular formula C13H25BrO. It is a brominated cyclopentane derivative, where a bromine atom is attached to the first carbon of the cyclopentane ring, and a 2-ethylhexyl group is attached to the second carbon through an oxygen atom.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-2-((2-ethylhexyl)oxy)cyclopentane typically involves the bromination of 2-((2-ethylhexyl)oxy)cyclopentane. The process can be carried out using bromine (Br2) or other brominating agents under controlled conditions. The reaction is usually performed in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reagent concentrations. This ensures the efficient and scalable production of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
1-Bromo-2-((2-ethylhexyl)oxy)cyclopentane can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions (OH-) or amines, leading to the formation of different substituted cyclopentane derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones, depending on the oxidizing agent used.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of the corresponding cyclopentane derivative without the bromine atom
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide (NaOH) for hydroxylation and various amines for amination. The reactions are typically carried out in polar solvents such as water or alcohols.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions
Major Products Formed
Substitution Reactions: Substituted cyclopentane derivatives with various functional groups.
Oxidation Reactions: Alcohols or ketones, depending on the degree of oxidation.
Reduction Reactions: Cyclopentane derivatives without the bromine atom
Wissenschaftliche Forschungsanwendungen
1-Bromo-2-((2-ethylhexyl)oxy)cyclopentane has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. .
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties. .
Medicine: Potential use in drug discovery and development. .
Industry: Utilized in the production of specialty chemicals and materials. .
Wirkmechanismus
The mechanism of action of 1-Bromo-2-((2-ethylhexyl)oxy)cyclopentane depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The exact pathways involved can vary based on the specific derivative and its intended use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Bromo-2-((2-ethylhexyl)oxy)cyclohexane: A similar compound with a cyclohexane ring instead of a cyclopentane ring.
1-Bromo-2-((2-ethylhexyl)oxy)cycloheptane: A similar compound with a cycloheptane ring.
1-Bromo-2-((2-ethylhexyl)oxy)cyclobutane: A similar compound with a cyclobutane ring
Uniqueness
1-Bromo-2-((2-ethylhexyl)oxy)cyclopentane is unique due to its specific ring size and the presence of both a bromine atom and a 2-ethylhexyl group. This combination of structural features imparts distinct chemical and physical properties, making it valuable for various applications .
Eigenschaften
Molekularformel |
C13H25BrO |
|---|---|
Molekulargewicht |
277.24 g/mol |
IUPAC-Name |
1-bromo-2-(2-ethylhexoxy)cyclopentane |
InChI |
InChI=1S/C13H25BrO/c1-3-5-7-11(4-2)10-15-13-9-6-8-12(13)14/h11-13H,3-10H2,1-2H3 |
InChI-Schlüssel |
XRSJGCXLTAVFSV-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(CC)COC1CCCC1Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


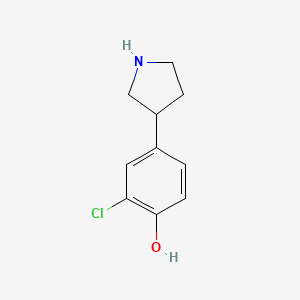
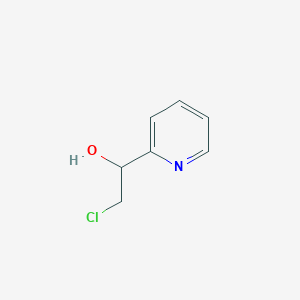


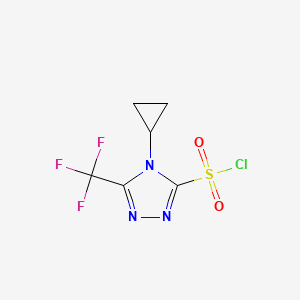
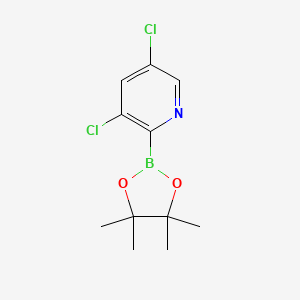
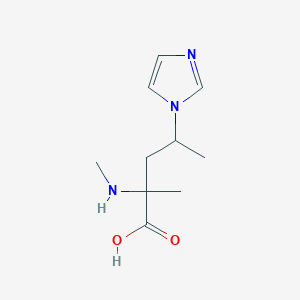
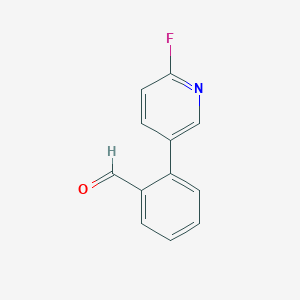
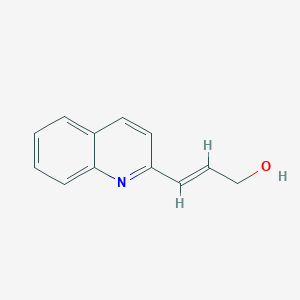
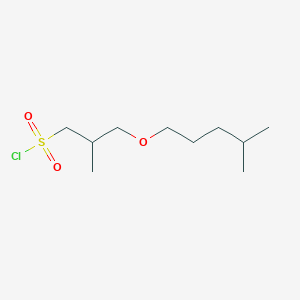
![5-Methyl-1-azabicyclo[2.2.1]heptan-3-onehydrochloride](/img/structure/B13627384.png)
![2'-benzoyl-N,N-diphenyl-[1,1'-biphenyl]-3-amine](/img/structure/B13627385.png)
